1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-15-2-5-17(6-3-15)30(27,28)13-8-20(26)24-9-11-25(12-10-24)21-23-18-7-4-16(22)14-19(18)29-21/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVCIDGXOTUSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperazine moiety. The final step involves the tosylation of the propanone derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or ester .
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its structural components, which include a piperazine ring and a benzothiazole moiety. These features contribute to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one demonstrate significant antimicrobial properties. A study on related benzothiazole derivatives showed promising results against several bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies on similar benzothiazole derivatives have shown their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
In one study, a derivative exhibited an IC50 value of 1.61 µg/mL against A431 cancer cells, indicating strong cytotoxicity. The mechanism involved apoptosis induction and cell cycle arrest, suggesting that our compound could exhibit similar activities due to structural analogies.
Anti-inflammatory Activity
The ability of this compound to inhibit cyclooxygenase (COX) enzymes positions it as a candidate for anti-inflammatory drug development. The piperazine moiety enhances binding affinity to these enzymes.
Mechanism of Action:
By interacting with COX enzymes, the compound reduces prostaglandin synthesis, which is crucial for mediating inflammatory responses.
Structure-Activity Relationship (SAR)
Studies suggest that modifications in the structure significantly influence biological activity. For instance, introducing electron-donating groups on the phenyl ring may enhance cytotoxicity, while specific substitutions on the benzothiazole ring are essential for maintaining antibacterial efficacy.
Mechanism of Action
The mechanism of action of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The target compound is distinct from urea-based analogs (e.g., compounds 1f , 11a–11o ) in the evidence, which feature hydrazinyl-urea or coumarin-linked moieties. Key comparisons include:
Core Functional Groups: Target Compound: Ketone (propan-1-one) and tosyl groups. Urea Analogs (1f, 11a–11o): Urea (–NH–CO–NH–) and hydrazinyl (–NH–NH₂) groups, which facilitate hydrogen bonding and receptor interactions .
Tosyl Group: Unlike the trifluoromethyl, chloro, or fluoro substituents in urea analogs, the tosyl group may enhance metabolic stability due to its electron-withdrawing nature .
Physicochemical Properties
A comparison of key properties is summarized below (data inferred from structurally related compounds in the evidence):
*Estimated based on structural analogs.
Research Findings and Implications
Synthetic Efficiency :
- Urea derivatives (e.g., 11a–11o ) exhibit higher yields (85–88%) compared to coumarin-linked compounds (~70%), likely due to fewer steric challenges . The target compound’s yield is expected to align with benzothiazole-containing analogs (~70–85%) .
Biological Activity :
- Urea and hydrazinyl groups in analogs 1f and 11a–11o are associated with kinase inhibition or antimicrobial activity via hydrogen bonding . The target compound’s tosyl group may reduce hydrogen bonding but enhance membrane permeability.
Thermal Stability :
- Higher melting points in coumarin derivatives (e.g., 3d , 225–226°C) suggest increased crystallinity from planar aromatic systems, whereas the target compound’s m.p. is likely lower due to flexible propan-1-one chains .
Biological Activity
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a piperazine ring, a chlorobenzo[d]thiazole moiety, and a tosyl group, suggesting diverse pharmacological applications. Understanding its biological activity is essential for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The presence of specific functional groups such as the chlorobenzo[d]thiazole and tosyl groups indicates potential interactions with various biological targets, including enzymes and receptors.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with benzothiazole derivatives often exhibit antimicrobial properties. The incorporation of the piperazine moiety may enhance the compound's ability to interact with microbial targets, potentially leading to significant antimicrobial effects.
Anticancer Potential
Benzothiazole derivatives have been studied for their anticancer properties. The unique combination of structural features in this compound suggests it could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroactive Properties
Piperazine-containing compounds are frequently investigated for their neuroactive properties. This compound may exhibit antidepressant or anxiolytic effects by modulating neurotransmitter systems in the brain.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing mood and anxiety levels.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process involving:
- Synthesis of 6-chlorobenzo[d]thiazole : This step involves the reaction of 4-chloroaniline with potassium thiocyanate and bromine in acetic acid.
- Formation of Piperazine Derivative : The piperazine ring is formed through standard amine synthesis methods.
- Coupling Reaction : The final step involves coupling the piperazine derivative with tosylpropanone under acidic conditions.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
